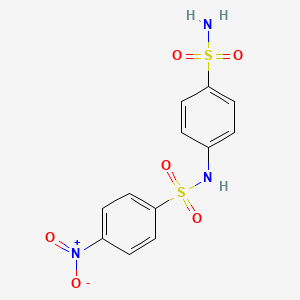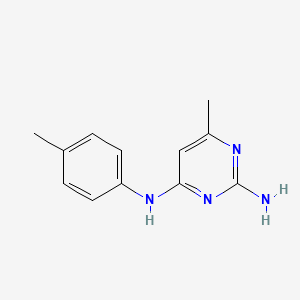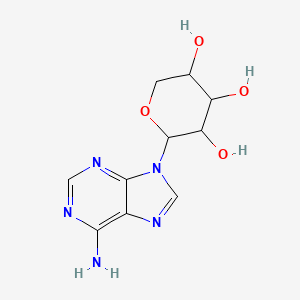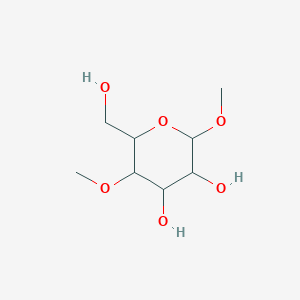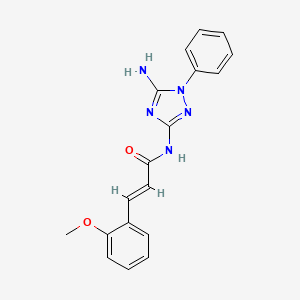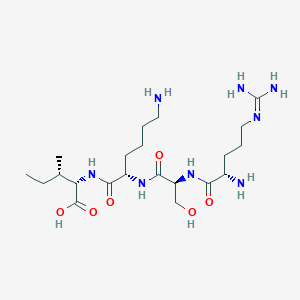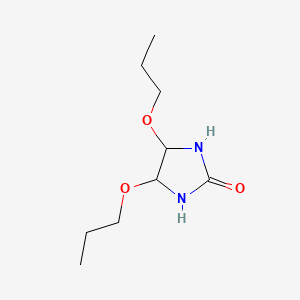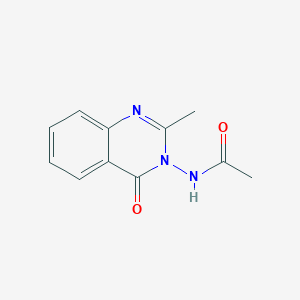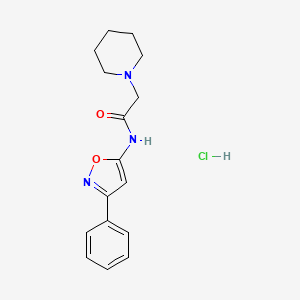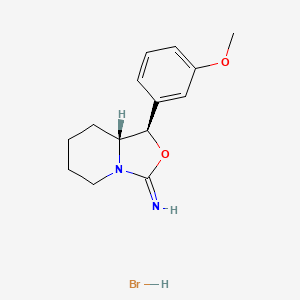
trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide: is a complex organic compound that belongs to the class of oxazolo[3,4-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the imino group and the methoxyphenyl moiety in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the oxazolo[3,4-a]pyridine ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. The use of continuous flow reactors may also be explored for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxazolone derivatives.
Reduction: Reduction of the imino group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the methoxy group.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of advanced materials .
Mécanisme D'action
The mechanism of action of trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide involves its interaction with specific molecular targets. The imino group and the oxazolo[3,4-a]pyridine ring system can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- trans-1-(m-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide
- trans-3-Phenyl-hexahydro-oxazolo[3,2-a]-pyridin-5-one
Comparison: Compared to similar compounds, trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide is unique due to the presence of the methoxy group on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other oxazolo[3,4-a]pyridine derivatives .
Propriétés
Numéro CAS |
5583-19-7 |
|---|---|
Formule moléculaire |
C14H19BrN2O2 |
Poids moléculaire |
327.22 g/mol |
Nom IUPAC |
(1R,8aR)-1-(3-methoxyphenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide |
InChI |
InChI=1S/C14H18N2O2.BrH/c1-17-11-6-4-5-10(9-11)13-12-7-2-3-8-16(12)14(15)18-13;/h4-6,9,12-13,15H,2-3,7-8H2,1H3;1H/t12-,13-;/m1./s1 |
Clé InChI |
NEUFTBBHRLXTMR-OJERSXHUSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)[C@@H]2[C@H]3CCCCN3C(=N)O2.Br |
SMILES canonique |
COC1=CC=CC(=C1)C2C3CCCCN3C(=N)O2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide](/img/structure/B14168974.png)
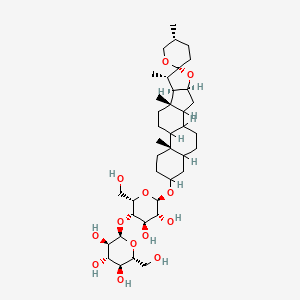
![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)
![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)
